molecular formula C17H13Cl2FN2O3S3 B2724409 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-72-7

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2724409
CAS RN: 941950-72-7
M. Wt: 479.38
InChI Key: HLKWSENZRQYNDG-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C17H13Cl2FN2O3S3 and its molecular weight is 479.38. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: Broad Therapeutic Potential

Sulfonamides, characterized by the primary sulfonamide moiety, are key components in a variety of clinically used drugs including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have focused on sulfonamide CAIs for antiglaucoma applications and sulfonamides targeting tumor-associated carbonic anhydrase isoforms IX/XII for antitumor activity. The versatility of sulfonamides in drug design highlights their potential for developing selective drugs for glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).

Diuretics with Carbonic Anhydrase Inhibitory Action

Sulfonamide diuretics, such as benzothiadiazines and high ceiling diuretics, have shown efficacy beyond fluid elimination. Their inhibition of carbonic anhydrase isoforms has implications for treating obesity, cancer, epilepsy, and hypertension. The polypharmacological effects of these diuretics suggest that sulfonamide compounds could be repositioned for broader therapeutic applications, emphasizing the importance of understanding their mechanisms of action (Carta & Supuran, 2013).

Antiglaucoma Carbonic Anhydrase Inhibitors

The treatment of glaucoma has benefited from sulfonamide-based CAIs, which reduce intraocular pressure by inhibiting bicarbonate formation. Recent patents in this area have introduced novel sulfonamide CAIs, including those with nitric oxide-donating moieties, highlighting ongoing innovation in sulfonamide chemistry for ocular health (Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamide Inhibitors: Diverse Therapeutic Applications

Sulfonamide compounds have been explored for their antiviral, anticancer, and Alzheimer’s disease-modifying properties. Their role as HIV protease inhibitors, anticancer agents, and in treating other conditions underscores the chemical group's adaptability and the potential for designing multifaceted therapeutic agents (Gulcin & Taslimi, 2018).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWSENZRQYNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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